molecular formula C8H16N2O2S B1314692 N~2~-Acetyl-N-methyl-L-methioninamide CAS No. 29744-03-4

N~2~-Acetyl-N-methyl-L-methioninamide

Cat. No.: B1314692
CAS No.: 29744-03-4
M. Wt: 204.29 g/mol
InChI Key: ZOAIMBFGJPZMHO-ZETCQYMHSA-N
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Description

N~2~-Acetyl-N-methyl-L-methioninamide is a derivative of the amino acid methionine. It is characterized by the presence of an acetyl group and a methyl group attached to the nitrogen atoms of the methionine molecule. This compound has a molecular formula of C8H16N2O2S and a molecular weight of 204.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N-methyl-L-methioninamide typically involves the acetylation and methylation of L-methionine. One common method includes the reaction of L-methionine with acetic anhydride and methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N2-Acetyl-N-methyl-L-methioninamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through large-scale crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N-methyl-L-methioninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-Acetyl-N-methyl-L-methioninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Acetyl-N-methyl-L-methioninamide involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in acetylation and methylation reactions, thereby influencing protein function and gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-Acetyl-N-methyl-L-methioninamide is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, solubility, and reactivity compared to its unmodified counterparts .

Properties

IUPAC Name

(2S)-2-acetamido-N-methyl-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-6(11)10-7(4-5-13-3)8(12)9-2/h7H,4-5H2,1-3H3,(H,9,12)(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAIMBFGJPZMHO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCSC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551688
Record name N~2~-Acetyl-N-methyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29744-03-4
Record name (2S)-2-(Acetylamino)-N-methyl-4-(methylthio)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29744-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-Acetyl-N-methyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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